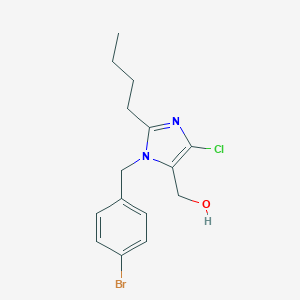

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound is notable for its complex structure, which includes a butyl group, a bromobenzyl group, a chloro group, and a hydroxymethyl group attached to an imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole typically involves multiple steps. One common method starts with the bromination of 4-bromotoluene to produce 4-bromobenzyl bromide. This intermediate is then condensed with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one under specific conditions to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the bromination step can be carried out using an efficient ultrasonic method, and the subsequent condensation reactions are catalyzed by homogeneous catalysts under mild conditions .

Análisis De Reacciones Químicas

Types of Reactions

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, carboxylic acids, and biaryl compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly angiotensin II receptor antagonists like Losartan. This compound's structure allows for modifications that can enhance the efficacy and selectivity of these drugs against hypertension and other cardiovascular diseases .

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit antimicrobial properties. The presence of the hydroxymethyl group in this compound may contribute to its potential effectiveness against certain bacterial strains. Studies focusing on structure-activity relationships (SAR) can provide insights into optimizing its antimicrobial activity .

Biochemical Research

This compound has been utilized in proteomics research for its biochemical properties. It acts as a reagent for specific protein labeling, which is crucial for studying protein interactions and functions within cellular environments. Its application in biochemical assays highlights its versatility beyond traditional medicinal uses .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an antagonist to certain receptors, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparación Con Compuestos Similares

Similar Compounds

Irbesartan: Another imidazole derivative used as an antihypertensive drug.

Losartan: Similar in structure and function to irbesartan.

Telmisartan: Another angiotensin II receptor antagonist with a similar imidazole core.

Uniqueness

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Actividad Biológica

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole (CAS Number: 151012-31-6) is a synthetic compound belonging to the imidazole family. Its unique structure, which includes a butyl group, a bromobenzyl moiety, a chloro substituent, and a hydroxymethyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H20BrClN2O

- Molecular Weight : 357.67 g/mol

- IUPAC Name : [3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazol-5-yl]methanol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The imidazole ring facilitates coordination with metal ions in enzyme active sites, potentially inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Receptor Modulation : The compound may act as a ligand for various receptors, including those involved in neurotransmission and cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, in cancer therapy:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 = 0.99 µM

- A549 (lung adenocarcinoma) : IC50 = 0.054 µM

- HeLa (cervical cancer) : IC50 = 0.048 µM

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and disruption of microtubule dynamics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Studies indicate that it exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Table of Biological Activities

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial effects are required.

- In Vivo Studies : Animal models should be employed to assess the therapeutic efficacy and safety profile of the compound.

- Structure-Activity Relationship (SAR) : Modifications to the chemical structure may enhance potency and selectivity for specific targets.

Propiedades

Número CAS |

151012-31-6 |

|---|---|

Fórmula molecular |

C15H20BrClN2O |

Peso molecular |

359.69 g/mol |

Nombre IUPAC |

[3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol |

InChI |

InChI=1S/C15H20BrClN2O/c1-2-3-4-14-18-13(10-20)15(17)19(14)9-11-5-7-12(16)8-6-11/h5-8,14,18,20H,2-4,9-10H2,1H3 |

Clave InChI |

DYIJKOZDPIUEEU-UHFFFAOYSA-N |

SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)Br)CO)Cl |

SMILES canónico |

CCCCC1NC(=C(N1CC2=CC=C(C=C2)Br)Cl)CO |

Key on ui other cas no. |

151012-31-6 |

Pictogramas |

Irritant |

Sinónimos |

1-[(4-Bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.